molecular formula C11H5ClF4N2O2 B14165605 1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1020237-75-5

1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B14165605
CAS No.: 1020237-75-5
M. Wt: 308.61 g/mol
InChI Key: JYMJTFOZNOAISO-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring substituted with chloro, fluoro, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with trifluoromethylpyrazole under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cellular signaling and metabolic processes .

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of substituents on the pyrazole ring. Similar compounds include:

  • 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-ylmethanol
  • 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-ylmethanol

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .

Properties

CAS No.

1020237-75-5

Molecular Formula

C11H5ClF4N2O2

Molecular Weight

308.61 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H5ClF4N2O2/c12-7-3-5(1-2-8(7)13)18-9(11(14,15)16)6(4-17-18)10(19)20/h1-4H,(H,19,20)

InChI Key

JYMJTFOZNOAISO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl)F

Origin of Product

United States

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